![molecular formula C16H32N2O2 B2833402 tert-Butyl (1R*,4R*)-4-(pentan-3-ylamino)cyclohexylcarbamate CAS No. 1286274-16-5](/img/structure/B2833402.png)
tert-Butyl (1R*,4R*)-4-(pentan-3-ylamino)cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl (1R*,4R*)-4-(pentan-3-ylamino)cyclohexylcarbamate, also known as tert-butyl (1R*,4R*)-4-(3-pentylamino)cyclohexanecarboxylate, is a chemical compound with the molecular formula C18H35NO2. This compound is a cyclohexylcarbamate derivative that has been studied for its potential applications in scientific research.
Scientific Research Applications
Physicochemical and Pharmacokinetic Properties
The tert-butyl group is a prevalent motif in medicinal chemistry, often incorporated into bioactive compounds. However, its inclusion can result in undesired property modulation, such as increased lipophilicity and decreased metabolic stability. A study by Westphal et al. (2015) compares the physicochemical data of drug analogues with various substituents, including tert-butyl, to identify alternatives for the drug discovery process Westphal et al., 2015.
Synthetic Chemistry of Bicyclo[1.1.1]pentane
Bicyclo[1.1.1]pentane (BCP) is valued in modern drug discovery for its three-dimensional cyclic scaffold, serving as a bioisostere for tert-butyl groups among others. Kanazawa and Uchiyama (2018) discuss the challenges and recent advances in synthesizing unsymmetrically 1,3-difunctionalized BCP derivatives, highlighting the importance of BCP in enhancing drug candidates' permeability, solubility, and metabolic stability Kanazawa & Uchiyama, 2018.
Nanofiber Construction for Sensory Materials
Sun et al. (2015) synthesized new benzothizole modified carbazole derivatives, demonstrating the role of the tert-butyl moiety in organogel formation. The study explores the use of xerogel-based films from these derivatives for the high-performance detection of volatile acid vapors, highlighting the tert-butyl group's influence on material properties and sensory applications Sun et al., 2015.
properties
IUPAC Name |
tert-butyl N-[4-(pentan-3-ylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O2/c1-6-12(7-2)17-13-8-10-14(11-9-13)18-15(19)20-16(3,4)5/h12-14,17H,6-11H2,1-5H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXWNJLYNFKZQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1CCC(CC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901127325 |
Source
|
Record name | Carbamic acid, N-[trans-4-[(1-ethylpropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901127325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1R*,4R*)-4-(pentan-3-ylamino)cyclohexylcarbamate | |
CAS RN |
1286274-16-5 |
Source
|
Record name | Carbamic acid, N-[trans-4-[(1-ethylpropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901127325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.